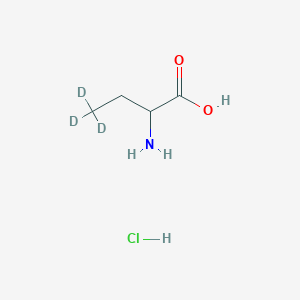

rac-2-Aminobutyric Acid-d3 Hydrochloride

Description

rac-2-Aminobutyric Acid-d3 Hydrochloride (CAS: 195252-68-7) is a deuterated derivative of 2-aminobutyric acid, where three hydrogen atoms are replaced with deuterium. Its molecular formula is C₅H₁₁N·HCl, and it exists as a racemic mixture (rac), meaning it contains equal parts of the D- and L-enantiomers. This compound is primarily used in pharmacological and metabolic research as a stable isotope-labeled internal standard, enabling precise quantification in mass spectrometry-based assays .

Properties

Molecular Formula |

C4H10ClNO2 |

|---|---|

Molecular Weight |

142.60 g/mol |

IUPAC Name |

2-amino-4,4,4-trideuteriobutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; |

InChI Key |

AMMBUJFMJOQABC-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)N.Cl |

Canonical SMILES |

CCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation Strategies

Hydrogen-Deuterium Exchange Reactions:

This method replaces specific hydrogen atoms in 2-aminobutyric acid with deuterium through isotopic exchange using deuterated solvents (e.g., D2O, deuterated ethanol) or reagents such as deuterated ammonia. Conditions are carefully controlled (pH 6.5–7.5, temperature 20–25°C) to minimize isotopic scrambling and maximize deuterium incorporation.Use of Deuterated Precursors:

Starting from deuterated building blocks such as deuterated chloro-butyric acid or deuterated amino acids allows direct synthesis of the labeled compound. This approach ensures high isotopic purity and reduces the number of synthetic steps.

Nucleophilic Substitution Using 2-Chloro-butyric Acid

A patented industrial method involves the nucleophilic substitution of 2-chloro-butyric acid with ammonia under catalysis by urotropine (hexamethylenetetramine). This reaction replaces the chlorine atom with an amino group, producing 2-aminobutyric acid. When deuterated ammonia or deuterated solvents are used, the product is rac-2-Aminobutyric Acid-d3. Key parameters include:

- Molar ratio of 2-chloro-butyric acid to urotropine: 1:0.1 to 1

- Ammonia (or deuterated ammonia) to 2-chloro-butyric acid molar ratio: 2–5:1

- Reaction temperature: 20–90°C

- Reaction time: 2–30 hours

After reaction completion, the mixture is purified by exploiting the solubility differences between 2-aminobutyric acid and ammonium chloride, followed by recrystallization or filtration to isolate the product.

Conversion to Hydrochloride Salt

The free base rac-2-Aminobutyric Acid-d3 is converted to its hydrochloride salt by treatment with hydrochloric acid (typically 6 M aqueous HCl) under reflux conditions for several hours (e.g., 6 hours). The resulting hydrochloride salt is purified by washing and recrystallization to yield a stable, pure product suitable for research use.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 20–90°C | Controlled to optimize yield and purity |

| Reaction Time | 2–30 hours | Longer times improve conversion |

| Molar Ratios (substrate:catalyst) | 1:0.1 to 1 (2-chloro-butyric acid:urotropine) | Catalyst loading affects reaction rate |

| Ammonia (or deuterated ammonia) Ratio | 2–5:1 (to substrate) | Excess ammonia ensures complete substitution |

| Solvent | Methanol, deuterated methanol, or water | Solvent choice impacts isotopic purity |

| pH | 6.5–7.5 | Maintains isotopic integrity during exchange |

Analytical and Purification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^2H NMR are essential for confirming deuterium incorporation and assessing isotopic purity. Spectra typically show the disappearance or reduction of proton signals at labeled positions and the appearance of corresponding deuterium signals.Chiral High-Performance Liquid Chromatography (HPLC):

Used to verify stereochemical purity and enantiomeric excess. Columns such as polysaccharide-based Chiralpak IA with mobile phases of hexane/isopropanol containing trifluoroacetic acid are employed.Ion-Exchange Chromatography and Recrystallization:

These methods are used to purify the hydrochloride salt, ensuring removal of inorganic salts and byproducts.Mass Spectrometry (LC-MS/MS):

Quantification in biological matrices is performed using LC-MS/MS with deuterated internal standards to enhance accuracy and sensitivity.

Summary of Preparation Methodology with Research Findings

Chemical Reactions Analysis

Types of Reactions: rac-2-Aminobutyric Acid-d3 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, rac-2-Aminobutyric Acid-d3 Hydrochloride is used as a tracer in reaction mechanisms and kinetic studies. The deuterium labeling allows for precise tracking of the compound in complex reactions.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in understanding the role of 2-aminobutyric acid in various biological processes.

Medicine: In medical research, rac-2-Aminobutyric Acid-d3 Hydrochloride is used in drug development and pharmacokinetic studies. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. The stable isotope labeling helps in optimizing production methods and improving product quality .

Mechanism of Action

The mechanism of action of rac-2-Aminobutyric Acid-d3 Hydrochloride involves its incorporation into biochemical pathways where 2-aminobutyric acid is a substrate. The deuterium labeling allows for the tracking of the compound through these pathways, providing insights into its role and interactions. The molecular targets and pathways involved include various enzymes and metabolic processes that utilize 2-aminobutyric acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated 2-Aminobutyric Acid Derivatives

DL-2-Aminobutyric-d6 Acid (CAS: 350820-17-6)

- Molecular Formula : CD₃CD₂CD(NH₂)COOH

- Deuteration : Six deuterium atoms (98 atom% D) at positions 2, 3, and 3.

- Key Difference: Higher deuteration level compared to rac-2-Aminobutyric Acid-d3 Hydrochloride, which may enhance metabolic stability due to the kinetic isotope effect. Applications include NMR spectroscopy and tracer studies in neurotransmitter research .

L-2-Aminobutyric-3,3-d2 Acid (CAS: 352431-37-9)

- Molecular Formula : CH₃CD₂CH(NH₂)COOH

- Deuteration : Two deuterium atoms (98 atom% D) at the β-position (carbon 3).

- Key Difference : Enantiomerically pure (L-form) with site-specific deuteration. This positional specificity makes it valuable for studying enzyme stereoselectivity, unlike the racemic mixture of the target compound .

Positional Isomers: 4-Aminobutyric Acid Derivatives

4-Aminobutyric-d6 Acid (CAS: 70607-85-1)

- Molecular Formula : H₂NCD₂CD₂CD₂COOH

- Deuteration : Six deuterium atoms (99 atom% D) across the carbon chain.

- Key Difference: The amino group is on the fourth carbon (gamma position), making it a deuterated analog of γ-aminobutyric acid (GABA). This structural distinction confers relevance to neurological studies, contrasting with the 2-aminobutyric acid derivatives used in metabolic pathways .

Deuterated Hydrochloride Salts of Amino Acid Derivatives

5-Aminosalicylic Acid-d3 Hydrochloride (CAS: N/A)

- Structure: A deuterated hydrochloride salt of 5-aminosalicylic acid, featuring a benzene ring with amino and hydroxyl groups.

- Key Difference: Despite sharing the hydrochloride salt and deuterium labeling, its aromatic structure and anti-inflammatory applications (e.g., ulcerative colitis research) differentiate it from aliphatic rac-2-Aminobutyric Acid-d3 Hydrochloride .

rac Benzodioxole-5-butanamine-d3 Hydrochloride (CAS: 60421-20-7)

- Molecular Formula: C₁₁H₁₆ClNO₂

- Structure : Contains a benzodioxole moiety attached to a butanamine chain.

- Key Difference: The complex aromatic system introduces pharmacokinetic properties distinct from simple aliphatic amino acids. It is used in neuropharmacology to study receptor interactions .

Non-Amino Acid Deuterated Compounds

2-Hydroxyisobutyric Acid (CAS: 594-61-6)

- Molecular Formula : C₄H₈O₃

- Key Difference: A hydroxy acid lacking an amino group, used in polymer synthesis and industrial applications. Its safety profile and handling requirements differ significantly from amino acid hydrochlorides .

Data Table: Comparative Analysis

Research Findings and Implications

- Deuteration Impact: Compounds with higher deuteration (e.g., DL-2-Aminobutyric-d6 Acid) may exhibit slower metabolic degradation, enhancing their utility in long-term tracer studies .

- Structural Specificity: The position of the amino group (2- vs. 4-) dictates biological activity, with 4-aminobutyric derivatives targeting GABA receptors and 2-aminobutyric analogs influencing urea cycle enzymes .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rac-2-Aminobutyric Acid-d3 Hydrochloride with isotopic purity?

- Methodology : Synthesis typically involves deuterium incorporation at specific positions using deuterated reagents (e.g., D₂O or deuterated reducing agents). Steps include:

Protecting the amino group to prevent undesired side reactions.

Introducing deuterium via acid-catalyzed exchange or reduction of precursor intermediates.

Purification via recrystallization or chromatography to isolate the deuterated product.

- Critical Factors : Temperature control (<50°C) and pH adjustments (pH 4–6) are essential to maintain isotopic integrity .

- Validation : Confirm deuterium incorporation using mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR).

Q. Which analytical techniques are most effective for characterizing rac-2-Aminobutyric Acid-d3 Hydrochloride?

- Primary Methods :

- LC-MS/MS : Quantifies isotopic purity and detects impurities.

- Chiral HPLC : Resolves enantiomers to assess racemic composition.

- ¹H/²H NMR : Validates deuterium placement and structural integrity .

- Challenges : Deuterium’s low natural abundance requires high-sensitivity instrumentation. Baseline separation in chiral chromatography may require specialized columns (e.g., amylose-based) .

Q. How should researchers handle rac-2-Aminobutyric Acid-d3 Hydrochloride to ensure stability during experiments?

- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis. Use desiccants and argon/vacuum sealing for long-term stability.

- Handling : Avoid prolonged exposure to light or moisture. Reconstitute in deuterated solvents (e.g., DMSO-d₆) for NMR studies .

Advanced Research Questions

Q. What role does deuterium labeling play in studying the compound’s pharmacokinetics?

- Mechanistic Insight : Deuterium slows metabolic degradation (kinetic isotope effect), extending half-life in vivo. This is critical for tracer studies in drug metabolism.

- Experimental Design :

Administer deuterated and non-deuterated forms to model organisms.

Track metabolites using LC-MS/MS to compare clearance rates.

- Data Interpretation : Higher AUC (area under the curve) for the deuterated form indicates enhanced metabolic stability .

Q. How can enantiomeric resolution of rac-2-Aminobutyric Acid-d3 Hydrochloride be achieved for targeted studies?

- Resolution Techniques :

- Enzymatic Kinetic Resolution : Use lipases or acylases to selectively modify one enantiomer.

- Chiral Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable by standard HPLC .

- Challenges : Low enantiomeric excess (ee) due to steric hindrance from deuterium. Optimize reaction time and catalyst loading (e.g., 5–10% enzyme w/w) .

Q. What are the implications of stereochemistry in receptor-binding studies involving this compound?

- Experimental Design :

Perform competitive binding assays using isolated receptors (e.g., GABA₃).

Compare IC₅₀ values between racemic and resolved enantiomers.

- Findings : The (R)-enantiomer may exhibit higher affinity due to favorable hydrophobic interactions with receptor pockets, while deuterium’s steric effects modulate binding kinetics .

Q. How do isotopic impurities affect reproducibility in tracer studies?

- Risk Mitigation :

- Use high-resolution MS to quantify deuterium content (target ≥98% isotopic purity).

- Pre-treat samples with ion-exchange resins to remove non-deuterated contaminants.

- Impact : Even 2% non-deuterated impurity can skew pharmacokinetic data by competing for metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.